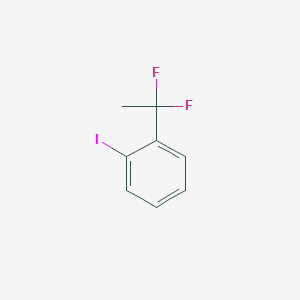

1-(1,1-Difluoroethyl)-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBWSYTHOVNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 1-(1,1-Difluoroethyl)-2-iodobenzene

Executive Summary: The "Privileged" Bioisostere

In modern drug discovery, 1-(1,1-difluoroethyl)-2-iodobenzene (CAS: 64248-58-4) represents a high-value building block, primarily utilized to introduce the 1,1-difluoroethyl (

This moiety acts as a lipophilic bioisostere for carbonyl groups (

The ortho-iodine substituent serves as the reactive "handle," enabling rapid diversification via transition-metal-catalyzed cross-couplings, despite the steric crowding introduced by the adjacent difluoroethyl group.

Structural & Electronic Analysis

Physicochemical Profile

The introduction of fluorine atoms at the benzylic position fundamentally alters the physicochemical landscape of the molecule compared to its non-fluorinated analog (2-iodoethylbenzene).

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 268.04 g/mol | Fragment-based design compliant |

| Physical State | Colorless to pale yellow liquid | Handling (Density ~1.75 g/mL) |

| Lipophilicity (cLogP) | ~3.4 | Higher than carbonyl analogs; improves membrane permeability |

| Electronic Effect | Inductive withdrawing ( | Lowers oxidation potential of the ring |

| Benzylic Stability | High |

The "Polar Hydrophobicity" Effect

The

Synthesis & Purification Protocols

Note: While commercially available, high-purity batches often require in-house synthesis to avoid iodine liberation found in aged commercial samples.

Primary Route: Deoxofluorination of 2'-Iodoacetophenone

The most robust route utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST (Diethylaminosulfur trifluoride) due to superior thermal stability, although DAST is frequently cited in older literature.

Step-by-Step Protocol

-

Reagent Prep: Charge a flame-dried round-bottom flask with 2'-iodoacetophenone (1.0 equiv) under Argon atmosphere.

-

Solvent: Add anhydrous Dichloromethane (DCM) (0.5 M concentration). Critical: Water content must be <50 ppm to prevent amide byproducts.

-

Catalysis: Add catalytic Ethanol (0.2 equiv). Mechanism: Ethanol primes the fluorinating agent, generating the active HF species in situ without runaway exotherm.

-

Fluorination: Cool to 0°C. Dropwise add Deoxo-Fluor® (1.8 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitoring: Check via

NMR (look for disappearance of S-F signal and appearance of product quartet at -88 ppm). -

Quench (Safety Critical): Pour reaction mixture slowly into saturated aqueous

at 0°C. Warning: Rapid -

Purification: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar and elutes early.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and potential pitfalls.

Caption: Deoxofluorination pathway highlighting the competition between substitution (desired) and elimination (vinyl fluoride byproduct).

Reactivity Profile & Applications

The Ortho-Effect in Cross-Coupling

The iodine atom at the C2 position is highly reactive toward oxidative addition with Palladium(0). However, the bulky

-

Standard Ligands (

): Often fail or proceed slowly due to slow reductive elimination. -

Optimal Ligands: Buchwald ligands (e.g., XPhos , SPhos ) or

are required to facilitate the coupling cycle in sterically congested systems.

Lithium-Halogen Exchange (The "Trap" Method)

Reacting 1-(1,1-difluoroethyl)-2-iodobenzene with n-Butyllithium or i-Propylmagnesium chloride generates the aryl nucleophile.

-

Temperature Control: Must be performed at -78°C .

-

Risk: At temperatures > -40°C, the

group can undergo defluorination via

Reactivity Divergence Diagram

This diagram maps the functionalization pathways accessible from this core intermediate.

Caption: Divergent synthesis pathways. Blue paths indicate Pd-catalysis; Yellow path indicates organolithium chemistry.

Handling & Stability Data (Self-Validating)

When using this compound in a research setting, the following stability checks are mandatory to ensure experimental reproducibility.

| Parameter | Observation | Validation Action |

| Light Sensitivity | C-I bond is photolabile. | Store in amber vials. If liquid turns pink/violet, wash with |

| Thermal Stability | Stable up to ~100°C. | Avoid distillation at atmospheric pressure; use high vacuum (<5 mmHg). |

| NMR Integrity | Pure product shows a clean quartet at -88.5 ppm (approx, solvent dependent). Impurities (vinyl fluoride) appear at -90 to -110 ppm. | |

| Storage | 2–8°C, Inert Gas. | Oxidation of the iodine is the primary degradation pathway. |

References

-

Bioisosteric Applications of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 2018.

-

Deoxofluorination Methodologies: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry, 1999.

-

Cross-Coupling of Sterically Hindered Halides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

-

Properties of Iodobenzenes (General Data Source): National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724444, 1,2-Difluoro-4-iodobenzene (Analog Reference)." PubChem, 2023.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1,1-Difluoroethyl)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(1,1-Difluoroethyl)-2-iodobenzene, a compound of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs established principles of physical organic chemistry and computational modeling to predict its key characteristics. We will explore its probable synthetic routes, delve into a detailed analysis of its expected spectroscopic signatures, and present a thorough investigation of its conformational landscape, governed by the interplay of steric and electronic effects of the ortho-disposed 1,1-difluoroethyl and iodo substituents. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds, providing insights that can guide experimental design and interpretation.

Introduction: Significance and Physicochemical Context

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is an increasingly utilized bioisostere for hydroxyl and other functional groups, offering a unique combination of steric and electronic properties. When appended to an aromatic scaffold, especially in conjunction with a synthetically versatile iodo group, it creates a powerful building block for the synthesis of complex molecular architectures.

1-(1,1-Difluoroethyl)-2-iodobenzene presents a fascinating case study in molecular design. The ortho-substitution pattern introduces significant steric and electronic interactions that dictate the molecule's three-dimensional shape and reactivity. Understanding the preferred conformations of the 1,1-difluoroethyl group relative to the bulky iodine atom is crucial for predicting its interaction with enzymes and receptors, as well as for anticipating its behavior in chemical reactions.

This guide will provide a detailed examination of the structural and conformational properties of 1-(1,1-Difluoroethyl)-2-iodobenzene, leveraging data from related compounds and theoretical principles to build a robust model of its behavior.

Predicted Molecular Structure and Key Parameters

While a definitive X-ray crystal structure for 1-(1,1-Difluoroethyl)-2-iodobenzene is not publicly available, we can predict its key structural features based on known covalent radii and bond angles from similar aromatic systems.

| Parameter | Predicted Value | Justification |

| C-I Bond Length | ~2.10 Å | Consistent with C(sp²)-I bond lengths in other iodobenzenes. |

| C-C(ethyl) Bond Length | ~1.52 Å | Typical single bond length between an sp² and an sp³ carbon. |

| C-F Bond Length | ~1.35 Å | Characteristic C(sp³)-F bond length. |

| C-C-F Bond Angle | ~109.5° | Tetrahedral geometry around the ethyl carbon. |

| C-C-I Bond Angle | ~120° | Expected for an ortho-substituted benzene ring, though some distortion due to steric hindrance is likely. |

Table 1: Predicted key molecular parameters for 1-(1,1-Difluoroethyl)-2-iodobenzene.

The ortho-positioning of the bulky iodine atom and the 1,1-difluoroethyl group is expected to induce some strain in the benzene ring, potentially leading to minor deviations from ideal bond angles.

Conformational Analysis: The Rotational Landscape

The conformational flexibility of 1-(1,1-Difluoroethyl)-2-iodobenzene is primarily dictated by the rotation around the C(aryl)-C(ethyl) single bond. The key dihedral angle to consider is that between the plane of the benzene ring and the C-C-H plane of the ethyl group.

Due to the significant steric bulk of the iodine atom, it is highly probable that the molecule will adopt conformations that minimize the interaction between the methyl group of the difluoroethyl moiety and the iodine atom. This leads to two likely low-energy conformers, which can be visualized as the methyl group pointing away from the iodine atom.

3.1. Factors Influencing Conformational Preference:

-

Steric Hindrance: The van der Waals radius of iodine is substantial, creating a significant steric barrier to the free rotation of the 1,1-difluoroethyl group. This effect is the dominant factor in determining the conformational landscape.

-

Dipole-Dipole Interactions: The C-F bonds are highly polarized. The orientation of these dipoles relative to the C-I bond dipole will also influence the relative stability of different conformers, although this is likely a secondary effect compared to sterics.

-

Hyperconjugation: Interactions between the C-H and C-C sigma bonds of the ethyl group with the pi-system of the benzene ring can also contribute to the stabilization of certain conformations.

Proposed Synthesis and Characterization

While a specific, optimized synthesis for 1-(1,1-Difluoroethyl)-2-iodobenzene is not detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of (1,1-difluoroethyl)arenes[1].

4.1. Proposed Synthetic Workflow:

-

Fluorination of 2-Iodoacetophenone: To a solution of 2-iodoacetophenone in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor is added dropwise at a reduced temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-(1,1-Difluoroethyl)-2-iodobenzene.

4.3. Predicted Spectroscopic Data:

The structural elucidation of 1-(1,1-Difluoroethyl)-2-iodobenzene would rely heavily on a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic region (4H): Complex multiplet pattern due to ortho-disubstitution. Ethyl region (3H): A triplet due to coupling with the two fluorine atoms. |

| ¹³C NMR | Aromatic region: Six distinct signals due to the lack of symmetry.[2] Ethyl region: A quartet for the methyl carbon (due to C-F coupling) and a triplet for the quaternary carbon (due to C-F coupling). The carbon bearing the iodine will be shifted upfield. |

| ¹⁹F NMR | A quartet due to coupling with the three methyl protons. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₈H₇F₂I. Characteristic fragmentation pattern involving loss of methyl, ethyl, and iodine radicals. |

Table 2: Predicted spectroscopic data for 1-(1,1-Difluoroethyl)-2-iodobenzene.

The ortho-substitution is expected to result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum, which can be challenging to interpret without advanced techniques like 2D NMR (COSY, HSQC, HMBC).[3]

The Role of Computational Chemistry

Given the scarcity of experimental data, computational chemistry is an invaluable tool for probing the structure and properties of 1-(1,1-Difluoroethyl)-2-iodobenzene.

5.1. Computational Workflow:

-

Conformational Energies: Density Functional Theory (DFT) calculations can provide accurate relative energies of the different conformers, confirming the steric preference for the anti-orientation of the methyl group.

-

Geometric Parameters: Optimized geometries from DFT will yield precise bond lengths, bond angles, and dihedral angles, offering a more refined structural model than that based on simple predictions.

-

Spectroscopic Predictions: Methods like the Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts, which can be compared with experimental data for structural validation.

Conclusion and Future Directions

1-(1,1-Difluoroethyl)-2-iodobenzene is a molecule with significant potential as a building block in medicinal and materials chemistry. While direct experimental data is currently limited, a comprehensive understanding of its molecular structure and conformational behavior can be constructed through the application of established chemical principles and computational methods.

The dominant structural feature is the steric repulsion between the ortho-disposed 1,1-difluoroethyl and iodo groups, which severely restricts the rotation around the C(aryl)-C(ethyl) bond and favors a conformation where the methyl group is directed away from the iodine atom. This conformational preference will have a profound impact on the molecule's reactivity and its interactions with biological systems.

Future experimental work, including the definitive synthesis and characterization by NMR, X-ray crystallography, and other spectroscopic methods, is crucial to validate the predictions outlined in this guide. Such studies will not only provide valuable data for this specific molecule but also contribute to a broader understanding of the structure-property relationships in ortho-substituted fluorinated aromatic compounds.

References

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). Available at: [Link].

-

ResearchGate. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019). Available at: [Link].

Sources

Technical Guide: Thermal Stability & Handling of 1-(1,1-Difluoroethyl)-2-iodobenzene

This guide provides an in-depth technical analysis of the thermal stability, handling, and characterization of 1-(1,1-Difluoroethyl)-2-iodobenzene . It is structured to serve researchers and process chemists who require actionable data and rigorous protocols for safe utilization.

Executive Summary

1-(1,1-Difluoroethyl)-2-iodobenzene (CAS: 1032507-55-3) is a functionalized aryl iodide widely utilized as a building block in cross-coupling chemistries and as a precursor for hypervalent iodine fluorinating reagents.[1][2][3] While the parent molecule exhibits a stability profile consistent with hindered aryl iodides, its thermal behavior is governed by two competing factors: the robustness of the gem-difluoroalkyl group and the lability of the C(sp²)–I bond.

Key Stability Insights:

-

Thermal Ceiling: Stable up to ~200°C under inert atmosphere; slow iodine liberation occurs above this threshold.

-

Primary Hazard: Homolytic cleavage of the C–I bond at elevated temperatures or under UV irradiation.

-

Critical Precursor Risk: If oxidized to I(III) or I(V) species (e.g., iodonium salts), the thermal stability drops precipitously, introducing explosion hazards.

Chemical Identity & Structural Analysis[4][5]

| Property | Data |

| Chemical Name | 1-(1,1-Difluoroethyl)-2-iodobenzene |

| CAS Number | 1032507-55-3 |

| Molecular Formula | C₈H₇F₂I |

| Molecular Weight | 268.04 g/mol |

| Physical State | Clear to pale yellow liquid |

| Boiling Point (Predicted) | ~235°C (at 760 mmHg) |

| Density | ~1.7 g/cm³ |

| Bond Dissociation Energy (C–I) | ~65 kcal/mol (Weakest Link) |

Structural Stability Logic

The molecule contains a 1,1-difluoroethyl group (

-

Gem-Difluoro Stability: The C–F bonds are chemically inert and thermally robust (BDE ~116 kcal/mol). The gem-difluoro effect shortens and strengthens the C–C bonds, preventing elimination reactions typical of non-fluorinated alkyl groups.

-

Ortho-Substitution Effect: The steric bulk of the

group provides kinetic protection to the iodine center, slightly raising the onset of nucleophilic attack but not significantly altering the homolytic stability of the C–I bond.

Thermal Stability Profile

As specific public DSC data is often proprietary for this niche intermediate, the following profile is derived from authoritative thermodynamic principles of congeneric aryl iodides and fluorinated aromatics.

Predicted Thermal Behavior (Inert Atmosphere)

| Temperature Range | Physical/Chemical Event | Operational Status |

| < 30°C | Standard Storage | Safe (Store dark/cool) |

| 30°C – 180°C | Liquid Phase Stability | Stable (Process window) |

| 180°C – 210°C | Incipient Decomposition | Caution (Trace I₂ release) |

| > 235°C | Boiling / Rapid Decomposition | Unsafe (Homolysis) |

Decomposition Mechanism

At temperatures exceeding 200°C, the primary decomposition pathway is the homolysis of the Carbon-Iodine bond, generating an aryl radical and iodine radical. This can lead to polymerization or hydrogen abstraction.

DOT Diagram: Decomposition Pathway

Caption: Thermal decomposition initiated by C-I bond homolysis leading to radical species and iodine liberation.[4][5][6][7]

Critical Hazard: Downstream Hypervalent Iodine Risks

Warning: Researchers often convert this compound into hypervalent iodine species (e.g., iodonium salts or I(III) difluorides) for fluorination chemistry. These derivatives are significantly less stable.

-

Precursor: 1-(1,1-Difluoroethyl)-2-iodobenzene (Stable)

-

Derivative: (Difluoroethyl)iodonium triflate or similar (Potentially Explosive/Shock Sensitive).

If oxidizing this compound, DSC screening is mandatory for the isolated intermediate.

Experimental Protocols: Self-Validating Stability Systems

To verify the stability of your specific batch (which may contain catalytic impurities affecting stability), follow this standard operating procedure (SOP).

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: Determine the onset of exothermic decomposition (

-

Sample Prep: Weigh 2–5 mg of the liquid into a gold-plated high-pressure crucible (to contain volatile iodine).

-

Reference: Empty gold crucible.

-

Program:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Analysis:

-

Look for endotherms (Boiling) vs. Exotherms (Decomposition).

-

Pass Criteria: No exotherm > 50 J/g below 150°C.

-

Protocol B: Isothermal Gravimetric Analysis (TGA)

Purpose: Assess volatility vs. degradation over time.

-

Method: Heat sample to 100°C (or intended process temperature) and hold for 24 hours.

-

Observation:

-

Linear mass loss = Volatility (Evaporation).

-

Mass loss accompanied by color change (yellow

purple) = Decomposition (Iodine release).

-

Safe Handling & Storage

Decision Tree for Handling:

Caption: Operational decision tree for storage and process handling.

Storage Recommendations

-

Temperature: 2–8°C (Refrigerator).

-

Light: Amber glass vials (Critical: C–I bond is photosensitive).

-

Stabilizer: Copper turnings or Silver wool can be added to scavenge free iodine if long-term storage is required.

References

-

Synthesis & Properties of Fluorinated Arenes

-

NIST Chemistry WebBook, SRD 69. "Iodobenzene - Thermochemistry". National Institute of Standards and Technology. [Link] (Grounding for C-I bond stability).

-

-

Hypervalent Iodine Hazards

-

General DSC/TGA Interpretation

-

TA Instruments. "Interpreting Unexpected Events and Transitions in DSC Results". [Link] (Protocol validation).

-

-

Compound Registry

-

PubChem. "1,4-Difluoro-2-iodobenzene (Analogous Structure Safety Data)". [Link] (Safety grounding for fluorinated iodoarenes).

-

Sources

- 1. 1-(1,1-Difluoroethyl)-2-iodobenzene_1032507-55-3_Hairui Chemical [hairuichem.com]

- 2. Bencenos halogenados | CymitQuimica [cymitquimica.com]

- 3. 1032507-55-3_1-(1,1-Difluoroethyl)-2-iodobenzeneCAS号:1032507-55-3_1-(1,1-Difluoroethyl)-2-iodobenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 1,4-Difluoro-2-iodobenzene | C6H3F2I | CID 223084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6229049B1 - Preparation process of difluoroacetophenone derivative - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. cswab.org [cswab.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(1,1-Difluoroethyl)-2-iodobenzene

Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorine substitution can profoundly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] Among the array of valuable fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly strategic substituent. It is often employed as a bioisostere for the methoxy (-OCH₃) or other alkoxy groups, offering similar steric properties but with enhanced metabolic stability and altered electronic characteristics.[2][3] The replacement of a metabolically labile methoxy group with a robust 1,1-difluoroethyl group can block O-demethylation pathways, a common metabolic liability, thereby improving a drug candidate's pharmacokinetic profile.[4]

This guide provides a comprehensive overview and detailed protocols for the use of 1-(1,1-Difluoroethyl)-2-iodobenzene as a key building block for introducing this valuable moiety. This substrate is an ideal starting material for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. We will explore its application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing both the mechanistic rationale and field-proven protocols to empower your research.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The power of palladium-catalyzed cross-coupling lies in its reliable and versatile catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (or carbopalladation), and reductive elimination.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(1,1-Difluoroethyl)-2-iodobenzene. This is often the rate-determining step and results in a Pd(II) complex.[7] The ortho-substitution on the aryl iodide can present steric challenges, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate this step.

-

Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck):

-

In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center.[8]

-

In the Sonogashira reaction, a copper(I) acetylide (in the copper-co-catalyzed variant) or the alkyne itself transfers the alkynyl group to the palladium.[9][10]

-

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion (syn-carbopalladation) of the aryl group onto the alkene.[7][11]

-

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[12][13]

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, which serves as a representative model for many palladium-catalyzed cross-couplings.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols and Applications

The following protocols are designed as robust starting points for the cross-coupling of 1-(1,1-Difluoroethyl)-2-iodobenzene. As with any reaction, optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield for a specific substrate combination.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the key stages from reaction setup to product isolation.

Caption: Standard experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[5][6] The choice of a suitable base is crucial for activating the boronic acid without causing degradation of the starting materials.[8]

Protocol: Synthesis of 2-(1,1-Difluoroethyl)-1,1'-biphenyl derivatives.

-

Reaction Scheme: (Illustrative scheme)

-

Reagents & Materials:

-

1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃, 2-3 equiv) or Cesium Carbonate (Cs₂CO₃, 2 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)

-

Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

-

Evacuate the flask and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[9][14] Both traditional copper-cocatalyzed and modern copper-free methods are effective. The copper-free variant is often preferred for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][15]

Protocol: Synthesis of 1-(1,1-Difluoroethyl)-2-(alkynyl)benzene derivatives.

-

Reaction Scheme: (Illustrative scheme)

-

Reagents & Materials:

-

1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

-

Terminal Alkyne (1.2-1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (2-3 mol%)

-

Copper(I) Iodide (CuI, 1-5 mol%) (for copper-catalyzed method)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

-

Solvent: THF or DMF

-

-

Procedure (Copper-Cocatalyzed):

-

To a Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert gas (repeat 3 times).

-

Add the solvent (e.g., THF) and the base (e.g., Et₃N).

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature to 50 °C. Monitor by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

Heck Coupling: C(sp²)-C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction is a fundamental method for the arylation of alkenes, producing substituted olefins.[7][11] The reaction typically yields the trans isomer as the major product.[16]

Protocol: Synthesis of 1-(1,1-Difluoroethyl)-2-(alkenyl)benzene derivatives.

-

Reaction Scheme: (Illustrative scheme)

-

Reagents & Materials:

-

1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

-

Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2-2.0 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

Ligand (optional but recommended): P(o-tolyl)₃ (4-10 mol%) or other phosphine ligands.

-

Base: Triethylamine (Et₃N, 2-3 equiv) or Potassium Carbonate (K₂CO₃, 2 equiv)

-

Solvent: DMF, Acetonitrile, or Toluene

-

-

Procedure:

-

To a sealed tube or Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, Pd(OAc)₂, and the ligand (if used).

-

Evacuate and backfill with an inert gas.

-

Add the solvent, the base, and finally the alkene.

-

Seal the vessel and heat to 80-120 °C. Monitor the reaction by TLC or GC-MS.

-

After completion (typically 12-48 hours), cool to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for synthesizing aryl amines from aryl halides.[12] The choice of ligand is paramount and is often tailored to the specific class of amine being coupled.[17] Bulky biarylphosphine ligands are generally highly effective.

Protocol: Synthesis of N-Aryl-2-(1,1-difluoroethyl)aniline derivatives.

-

Reaction Scheme: (Illustrative scheme)

-

Reagents & Materials:

-

1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a palladacycle pre-catalyst (e.g., G3-XPhos, 2 mol%)

-

Ligand: Xantphos, BINAP, or a biaryl phosphine like XPhos or SPhos (4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Glovebox Recommended: To an oven-dried vial inside a glovebox, add the palladium pre-catalyst, ligand, and base.

-

Add 1-(1,1-Difluoroethyl)-2-iodobenzene and the anhydrous solvent.

-

Add the amine coupling partner.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction to 80-110 °C with stirring. Monitor by LC-MS.

-

Upon completion (typically 4-24 hours), cool to room temperature.

-

Dilute with an organic solvent and quench carefully with water.

-

Filter the mixture through a pad of Celite, washing with the organic solvent.

-

Concentrate the filtrate and purify the crude product via flash column chromatography.

-

Data Summary and Reaction Scope

The following table summarizes typical conditions for the cross-coupling of 1-(1,1-Difluoroethyl)-2-iodobenzene. Yields are representative and will vary based on the specific coupling partner.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25-50 |

| Heck | Acrylates, Styrenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Toluene | 80-120 |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Conclusion

1-(1,1-Difluoroethyl)-2-iodobenzene is a highly versatile and valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in a wide range of robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient introduction of the metabolically stable 1,1-difluoroethyl moiety. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns.

References

- ChemRxiv. (n.d.).

- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Royal Society of Chemistry. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl)

- ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Wikipedia. (n.d.). Sonogashira coupling.

- Frontiers. (n.d.). Recent Advances for the Direct Introduction of the CF2Me Moiety.

- Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.

- Nature. (n.d.).

- Wikipedia. (n.d.).

- National Institutes of Health. (2016).

- National Institutes of Health. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

- Semantic Scholar. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

- Alfa Chemistry. (n.d.). Heck Reaction.

- Royal Society of Chemistry. (n.d.). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters.

- Chemistry LibreTexts. (2023).

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Frontiers. (2020).

- ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)....

- Wikipedia. (n.d.). Heck reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- National Institutes of Health. (n.d.).

- ACS Publications. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.

- Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- National Institutes of Health. (n.d.).

- University of Groningen. (n.d.).

- National Institutes of Health. (2013).

- Organic Syntheses. (2022).

- SciSpace. (n.d.). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange.

- SciSpace. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ACS Publications. (n.d.).

- ChemicalBook. (n.d.). 1,1-difluoro-ethyl-benzene synthesis.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Late-Stage Functionalization using 1-(1,1-Difluoroethyl)-2-iodobenzene

Executive Summary & Strategic Value

In modern drug discovery, the 1,1-difluoroethyl (

1-(1,1-Difluoroethyl)-2-iodobenzene is the premier reagent for installing this motif. However, its effective utilization in late-stage functionalization (LSF) is governed by two competing factors:

-

The Ortho-Effect: The steric bulk of the

group at the ortho position relative to the iodine significantly retards oxidative addition and transmetallation rates compared to para-substituted analogs. -

Fluorine Electronics: The electron-withdrawing nature of the

group deactivates the arene, requiring highly active catalytic systems.

This guide details the protocols required to overcome these barriers, ensuring high-yield C-C and C-N bond formation while preserving the integrity of the sensitive difluoro-motif.

Chemical Profile & Bioisosteric Properties[1][2][3][4][5][6]

Before initiating synthesis, it is critical to understand the physicochemical shifts induced by this building block.

Table 1: Bioisosteric Comparison

| Feature | Ethyl ( | Carbonyl ( | 1,1-Difluoroethyl ( |

| Electronic Character | Electron-Donating | Electron-Withdrawing | Strongly Electron-Withdrawing |

| Metabolic Stability | Low (Benzylic oxidation) | Variable | High (C-F bond strength) |

| H-Bond Capacity | None | Acceptor | Weak Acceptor (Lipophilic H-bond) |

| Conformation | Flexible | Planar ( | Tetrahedral ( |

| Lipophilicity ( | Baseline | Lowers | Increases |

Mechanistic Considerations

The

Strategic Decision Logic (Flowchart)

Successful coupling depends on matching the catalyst to the nucleophile's steric profile.

Figure 1: Decision matrix for selecting catalytic systems based on the steric demand of the coupling partner.

Application Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple 1-(1,1-difluoroethyl)-2-iodobenzene with a heteroaryl boronic acid. Challenge: The ortho-difluoroethyl group destabilizes the Pd(II) intermediate, making it prone to protodehalogenation (reduction) rather than transmetallation.

Materials

-

Reagent: 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv).

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv).

-

Catalyst: XPhos Pd G2 (2-5 mol%).

-

Why: XPhos provides exceptional steric bulk to protect the active Pd(0) species and facilitates oxidative addition into the hindered C-I bond. The G2 precatalyst ensures rapid activation at lower temperatures.

-

-

Base:

(Tribasic Potassium Phosphate) (2.0 - 3.0 equiv).-

Why: Milder than alkoxides, reducing the risk of base-mediated elimination of the benzylic fluorines.

-

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the boronic acid (1.2 equiv),

(3.0 equiv), and XPhos Pd G2 (0.02 equiv). -

Substrate Addition: Add 1-(1,1-difluoroethyl)-2-iodobenzene (1.0 equiv). If the reagent is liquid, add it via syringe after solvent addition.

-

Solvation: Add the degassed Dioxane/Water mixture (concentration ~0.2 M relative to the iodide).

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C. Higher temperatures increase the risk of HF elimination to form the vinyl fluoride byproduct.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over

. -

Purification: Flash chromatography. The difluoroethyl group is lipophilic; expect the product to elute earlier than non-fluorinated analogs.

Validation Criteria:

-

19F NMR: Look for the characteristic quartet (or multiplet) around -85 to -95 ppm. Disappearance of the starting material signal and appearance of the product signal confirms coupling.

-

Byproduct Check: A vinyl fluoride signal (shifted significantly) indicates elimination; lower the temperature or switch to anhydrous conditions (

in Toluene).

Application Protocol 2: Buchwald-Hartwig Amination

Objective: Install an amine adjacent to the difluoroethyl group (Aniline formation). Challenge: Steric clash between the bulky amine and the ortho-difluoroethyl group during the reductive elimination step.

Materials

-

Reagent: 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Why: These precatalysts are specifically designed for sterically demanding C-N couplings. RuPhos is the "gold standard" for secondary amines.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

-

Charging: Add the Pd Precatalyst (1-3 mol%) and Base (NaOtBu).

-

Addition: Add the aryl iodide (1.0 equiv) and the amine (1.2 equiv). Add anhydrous Toluene (0.1 M).

-

Reaction: Heat to 90°C for 2–6 hours.

-

Critical Control: Monitor conversion by LCMS. If the reaction stalls, add a second portion of catalyst (1 mol%).

-

-

Quench: Filter the mixture through a pad of Celite/Silica to remove Palladium residues.

-

Isolation: Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure due to sterics. | Switch to Pd-PEPPSI-IPr or increase catalyst loading to 5 mol%. Ensure strict anaerobic conditions. |

| Protodehalogenation (Ar-I | Transmetallation is too slow; Pd hydride formation. | Increase the concentration of the boronic acid. Switch solvent to n-Butanol or Toluene to alter solvation shells. |

| Vinyl Fluoride Formation | Base-mediated HF elimination. | The base is too strong. Switch from NaOtBu to |

| Homocoupling of Boronic Acid | Oxygen leak in the system. | Re-degas solvents (sparge with Argon for 20 mins). |

References

-

Bioisosterism of Fluorine

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

-

Suzuki-Miyaura Coupling of Ortho-Substituted Iodides

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

-

-

Difluoroethyl Group Properties

-

Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

-

-

Catalyst Selection (XPhos/RuPhos)

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

-

General Reactivity of 1-(1,1-difluoroethyl)

-

BenchChem. (n.d.). (1,1-Difluoro-2-iodoethyl)benzene Structure and Properties.

-

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 1-(1,1-difluoroethyl)-2-iodobenzene before handling.

Sources

Heck reaction optimization with 1-(1,1-Difluoroethyl)-2-iodobenzene

Application Note & Protocol Guide

Topic: Strategic Optimization of the Heck-Matsuda Reaction for the Synthesis of Substituted Styrenes using 1-(1,1-Difluoroethyl)-2-iodobenzene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: Navigating Challenges in Modern Cross-Coupling

The Palladium-catalyzed Heck-Matsuda reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. This reaction is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating substituted styrenes, which are key structural motifs in many active pharmaceutical ingredients.

This guide addresses the specific challenges associated with a sterically demanding and electronically deactivated substrate: 1-(1,1-difluoroethyl)-2-iodobenzene . The presence of the ortho-difluoroethyl group introduces significant steric hindrance around the reaction center and alters the electronic properties of the aryl halide. These factors can impede the standard Heck catalytic cycle, leading to low yields, slow reaction times, and the formation of undesirable side products.

Herein, we present a comprehensive framework for the systematic optimization of the Heck reaction for this challenging substrate. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale behind each experimental choice, empowering researchers to adapt and troubleshoot their synthetic strategies effectively.

Mechanistic Insight: The Impact of the Ortho-Difluoroethyl Group

A successful Heck reaction hinges on the smooth execution of a catalytic cycle. Understanding how the unique features of 1-(1,1-difluoroethyl)-2-iodobenzene influence this cycle is paramount for targeted optimization.

The generally accepted mechanism for the Heck reaction involves several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of the alkene, and finally, β-hydride elimination followed by reductive elimination to regenerate the catalyst.

Figure 1: The Heck Catalytic Cycle. A simplified representation of the key steps involved in the palladium-catalyzed coupling of an aryl halide and an alkene.

Key Challenges Posed by the Substrate:

-

Steric Hindrance: The bulky ortho-CF2CH3 group can significantly slow down the initial oxidative addition step, where the palladium center inserts into the carbon-iodine bond. This steric clash necessitates the use of specialized ligands that can facilitate this otherwise difficult transformation.

-

Electronic Effects: Fluorine is highly electronegative, making the difluoroethyl group strongly electron-withdrawing. This property decreases the electron density of the aromatic ring, which can, in principle, accelerate the oxidative addition step. However, the steric hindrance is often the dominant factor with ortho-substituents, creating a complex interplay that must be managed.

-

Catalyst Deactivation: Sterically congested intermediates are often more prone to decomposition pathways, which can lead to the formation of inactive palladium black and halt the reaction prematurely.

A Systematic Approach to Reaction Optimization

To overcome these challenges, a multi-parameter screening approach is recommended. The logical flow involves systematically evaluating the core components of the reaction: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

Figure 2: Logical workflow for the systematic optimization of the Heck reaction.

Parameter 1: Catalyst and Ligand Selection

Rationale: The choice of ligand is arguably the most critical factor for a challenging Heck coupling. For sterically hindered substrates like 1-(1,1-difluoroethyl)-2-iodobenzene, traditional ligands such as triphenylphosphine (PPh₃) are often ineffective. Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to be both bulky and electron-rich. The bulkiness promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the active catalyst, while the electron-rich nature accelerates the rate-limiting oxidative addition.

Screening Protocol: Set up a series of parallel reactions using a standard set of conditions (e.g., 1.0 eq. aryl iodide, 1.5 eq. alkene, 2.0 eq. K₂CO₃, in DMAc at 110 °C) while varying the catalyst and ligand.

Table 1: Proposed Catalyst & Ligand Screening Matrix

| Entry | Pd Source (mol%) | Ligand (mol%) | Rationale | Target Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | Baseline, traditional ligand | |

| 2 | Pd₂(dba)₃ (1%) | SPhos (2.5%) | Bulky, electron-rich biarylphosphine | |

| 3 | Pd₂(dba)₃ (1%) | XPhos (2.5%) | Increased steric bulk vs. SPhos | |

| 4 | Pd₂(dba)₃ (1%) | RuPhos (2.5%) | Highly active for hindered substrates | |

| 5 | Pd(OAc)₂ (2%) | cataCXium® A (4%) | Hindered di-adamantylphosphine ligand |

| 6 | PEPPSI™-IPr (2%) | None (Pre-catalyst) | NHC-based catalyst, high stability | |

Parameter 2: Base Selection

Rationale: The base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle. Its strength and solubility can significantly impact the reaction. Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) are commonly used and are often effective. Cesium carbonate is more soluble and basic than potassium carbonate, which can sometimes accelerate the reaction. Organic bases like triethylamine (Et₃N) or DBU can also be used, but may lead to side reactions at high temperatures.

Screening Protocol: Using the best catalyst/ligand system identified in Step 1, screen a panel of bases.

Table 2: Proposed Base Screening Matrix

| Entry | Base (equivalents) | Key Property | Target Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ (2.0) | Standard, cost-effective | |

| 2 | Cs₂CO₃ (2.0) | Higher solubility and basicity | |

| 3 | K₃PO₄ (2.0) | Non-nucleophilic, strong base | |

| 4 | Et₃N (3.0) | Organic, soluble amine base |

| 5 | DBU (2.0) | Non-nucleophilic, strong organic base | |

Parameter 3: Solvent Selection

Rationale: The solvent must solubilize all components and, more importantly, stabilize the charged intermediates in the catalytic cycle. High-boiling polar aprotic solvents are the standard choice for Heck reactions as they facilitate the reaction at elevated temperatures.

Screening Protocol: Using the best catalyst/ligand and base combination, screen a variety of suitable solvents.

Table 3: Proposed Solvent Screening Matrix

| Entry | Solvent | Boiling Point (°C) | Key Property | Target Yield (%) |

|---|---|---|---|---|

| 1 | Dioxane | 101 | Common, moderate polarity | |

| 2 | Toluene | 111 | Non-polar, for comparison | |

| 3 | DMF | 153 | Highly polar aprotic | |

| 4 | DMAc | 165 | Highly polar, higher boiling point |

| 5 | NMP | 202 | Very high boiling point, excellent solubilizer | |

Detailed Experimental Protocol: An Optimized Procedure

The following protocol is a representative procedure based on a hypothetical set of optimized conditions derived from the screening strategy above. Note: This protocol should be adapted based on the results of your specific optimization studies.

Optimized Conditions (Hypothetical Example):

-

Catalyst System: Pd₂(dba)₃ / SPhos

-

Base: Cs₂CO₃

-

Solvent: DMAc

-

Temperature: 120 °C

Materials and Equipment:

-

1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 eq.)

-

Styrene (or other alkene partner) (1.5 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq., 1 mol%)

-

SPhos (0.025 eq., 2.5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add Cs₂CO₃ (2.0 eq.). The flask should be equipped with a magnetic stir bar.

-

Reagent Addition: In sequence, add the palladium precursor Pd₂(dba)₃ (0.01 eq.), the SPhos ligand (0.025 eq.), and 1-(1,1-difluoroethyl)-2-iodobenzene (1.0 eq.).

-

Solvent and Alkene Addition: Add anhydrous DMAc (to achieve a concentration of ~0.1 M with respect to the aryl iodide). Finally, add the alkene (1.5 eq.) via syringe.

-

Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

-

Reaction Execution: Lower the flask into a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. A typical reaction time might be 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base/solvent combination. | 1. Ensure rigorous inert atmosphere technique; degas solvent thoroughly.2. Increase temperature in 10-20 °C increments.3. Re-screen reaction parameters; consider a more active ligand like RuPhos. |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Ligand is not robust enough. | 1. Use a more robust ligand (e.g., NHC-based pre-catalyst).2. Lower the reaction temperature.3. Increase ligand loading slightly (e.g., from 2.5 mol% to 4 mol%). |

| Side Product Formation (e.g., Heck Arylation) | 1. Reaction stoichiometry is off.2. Base is too strong or nucleophilic. | 1. Ensure alkene is in slight excess (1.2-1.5 eq.).2. Switch to a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃. |

| Poor Reproducibility | 1. Inconsistent reagent quality (especially base and solvent).2. Variable oxygen/moisture contamination. | 1. Use freshly purchased, anhydrous solvents and dry the base before use.2. Standardize the reaction setup and inerting procedure. |

References

-

The Heck reaction: a historical perspective. Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009-3066.[Link]

-

A career in catalysis: the Heck reaction. Heck, R. F. (2006). Journal of Organometallic Chemistry, 691(21), 4315-4323.[Link]

-

Mechanism of the Heck Reaction. de Vries, J. G. (2007). In The Heck Reaction (pp. 7-37). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

The Role of Electronic Effects in the Heck Reaction. Knowles, J. P., & Whiting, A. (2007). Organic & Biomolecular Chemistry, 5(21), 3395-3405.[Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

-

Design and Preparation of New Palladium Catalysts for Cross-Coupling Reactions. Organ, M. G., et al. (2016). Angewandte Chemie International Edition, 55(34), 9092-9109.[Link]

Application Notes & Protocols: Strategic Incorporation of 1,1-Difluoroethyl Motifs into Drug Candidates

Executive Summary: The Rise of the 1,1-Difluoroethyl Group as a Privileged Bioisostere

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable functional group. Its significance lies in its role as a bioisostere for the ubiquitous but often metabolically labile methoxy group (-OCH₃).[1][2][3] The replacement of an ether oxygen with a difluoromethylene unit preserves key steric and electronic features while offering profound advantages in metabolic stability, lipophilicity, and target engagement.[1][2]

Aryl ethers are common in bioactive scaffolds but are frequently susceptible to oxidative metabolism via O-dealkylation, representing a significant liability.[1] The 1,1-difluoroethyl group effectively blocks this metabolic pathway, enhancing the pharmacokinetic profile of drug candidates.[1] For instance, in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, replacing a methoxy group with a difluoroethyl group led to a remarkable improvement in potency.[4] Similarly, the clinical candidate LSZ102, for estrogen receptor alpha-positive breast cancer, features this strategic substitution.[4] This guide provides a detailed overview of the primary synthetic strategies for incorporating this critical motif, with an emphasis on the causality behind experimental choices and field-proven protocols for researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The installation of the 1,1-difluoroethyl group can be broadly categorized into three main approaches: nucleophilic, radical, and transition-metal-catalyzed methods. The choice of strategy is dictated by the substrate, the desired point of functionalization, and the stage of the synthetic sequence (e.g., early-stage building block synthesis vs. late-stage functionalization).

Table 1: Comparison of Key 1,1-Difluoroethylation Strategies

| Methodology | Typical Substrates | Key Reagent(s) | Advantages | Limitations |

| Nucleophilic Addition | Aldehydes, Imines, Ketones | (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) | High reactivity with carbonyls; predictable addition. | Reagent can be volatile; requires multi-step synthesis.[5] |

| Radical C-H Functionalization | Electron-deficient heterocycles | Sodium 1,1-difluoroethanesulfinate (CH₃CF₂SO₂Na) | Excellent for late-stage functionalization; mild conditions.[1] | Substrate scope can be limited to specific heterocycles; requires an oxidant. |

| Cross-Coupling | (Hetero)aryl halides, boronic acids | 1,1-Difluoroethyl chloride (CH₃CF₂Cl) | Utilizes cheap, abundant starting material; broad substrate scope.[4][6] | Requires transition-metal catalyst and ligand optimization. |

Radical 1,1-Difluoroethylation for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful paradigm in drug discovery, allowing for the direct modification of complex molecular scaffolds without de novo synthesis.[7][8][9] Radical difluoroethylation using sulfinate salts is exceptionally well-suited for this purpose, particularly for the modification of heteroaromatic systems prevalent in pharmaceuticals.[1][2]

Mechanistic Rationale

The key reagent, sodium 1,1-difluoroethanesulfinate (DFES-Na, CH₃CF₂SO₂Na), serves as a robust precursor to the 1,1-difluoroethyl radical (•CF₂CH₃).[1] In the presence of a suitable oxidant, such as tert-butyl hydroperoxide (TBHP), and an acid, DFES-Na undergoes a single-electron transfer (SET) to generate the radical. This highly reactive species can then engage in a Minisci-type reaction, preferentially adding to electron-deficient positions on heteroaromatic rings.[10] This process is highly valued because it functionalizes C-H bonds directly under relatively mild conditions.

Caption: Workflow for radical C-H difluoroethylation of heterocycles.

Protocol: Radical Difluoroethylation of a Heteroaromatic Substrate

This protocol is adapted from methodologies developed for the direct functionalization of heterocycles.[1]

Materials:

-

Heteroaromatic substrate (1.0 equiv)

-

Sodium 1,1-difluoroethanesulfinate (DFES-Na) (2.0 equiv)

-

Zinc chloride (ZnCl₂, 1.0 M in Et₂O) (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv)

-

Dichloromethane (DCM) or similar solvent

Procedure:

-

To a round-bottom flask charged with the heteroaromatic substrate (0.5 mmol, 1.0 equiv), add DFES-Na (1.0 mmol, 2.0 equiv) and TsOH·H₂O (0.5 mmol, 1.0 equiv).

-

Add the solvent (e.g., DCM, 5 mL) and cool the mixture to 0 °C in an ice bath.

-

Add ZnCl₂ (0.5 mL of 1.0 M solution, 0.5 mmol, 1.0 equiv) to the stirring suspension.

-

Slowly add TBHP (0.32 mL, 2.5 mmol, 5.0 equiv) dropwise over 5 minutes. Caution: This reaction can be exothermic.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 8 to 16 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 1,1-difluoroethylated heterocycle.

Transition-Metal Catalyzed 1,1-Difluoroethylation

Cross-coupling reactions offer a powerful and versatile method for forming C(sp²)-C(sp³) bonds. Nickel catalysis has recently been harnessed to couple arylboronic acids with the inexpensive and abundant industrial raw material, 1,1-difluoroethyl chloride (CH₃CF₂Cl), a significant advancement over previous methods that required pre-functionalized or more expensive reagents.[4][11][12]

Mechanistic Rationale

The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle.[4] An active Ni(I) species is generated in situ, which then undergoes transmetalation with the arylboronic acid. The resulting arylnickel(I) complex reacts with CH₃CF₂Cl via oxidative addition to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel complex furnishes the desired (1,1-difluoroethyl)arene product and regenerates the Ni(I) catalyst to continue the cycle. The choice of ligand (e.g., a bipyridine derivative) and co-additives (e.g., DMAP) is critical for facilitating the key steps and stabilizing the nickel intermediates.[4]

Caption: Plausible Ni(I)/Ni(III) cycle for difluoroethylation.

Protocol: Nickel-Catalyzed Difluoroethylation of Arylboronic Acids

This protocol is based on the nickel-catalyzed coupling of arylboronic acids with CH₃CF₂Cl.[4][11]

Materials:

-

Arylboronic acid (1.0 equiv)

-

NiCl₂(PPh₃)₂ (5 mol%)

-

4,4'-Dimethoxy-2,2'-bipyridine (diOMebpy) (10 mol%)

-

4-(Dimethylamino)pyridine (DMAP) (70 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

1,1-Difluoroethyl chloride (CH₃CF₂Cl) (gas)

Procedure:

-

Setup: To a pressure-rated reaction tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv), NiCl₂(PPh₃)₂ (6.5 mg, 0.01 mmol, 5 mol%), diOMebpy (4.3 mg, 0.02 mmol, 10 mol%), DMAP (17.1 mg, 0.14 mmol, 70 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous DME (2 mL) via syringe.

-

Cool the tube to -78 °C (dry ice/acetone bath).

-

Carefully condense CH₃CF₂Cl gas (approx. 2.0-2.5 mmol, 10-12.5 equiv) into the reaction tube. The amount can be determined by mass difference or by bubbling the gas for a set time.

-

Seal the tube tightly and transfer it to a preheated oil bath at 110 °C.

-

Stir the reaction for 5-12 hours. Monitor by taking aliquots (after cooling) for GC-MS or LC-MS analysis.

-

After completion, cool the reaction to room temperature and carefully vent the excess CH₃CF₂Cl in a well-ventilated fume hood.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the (1,1-difluoroethyl)arene product.

Nucleophilic 1,1-Difluoroethylation

For the synthesis of molecules where the difluoroethyl group is attached to a saturated carbon, particularly one derived from a carbonyl group, nucleophilic addition is the most direct strategy. The key reagent for this transformation is (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃), which acts as a synthetic equivalent of the "CF₂CH₃⁻" anion.[5][13]

Mechanistic Rationale

The silicon-carbon bond in TMSCF₂CH₃ is relatively strong.[13] Activation with a nucleophilic fluoride source, such as cesium fluoride (CsF) or tetramethylammonium fluoride (Me₄NF), is required to generate a hypervalent siliconate intermediate. This intermediate is highly reactive and effectively delivers the 1,1-difluoroethyl nucleophile to an electrophilic partner, such as an aldehyde or imine. The reaction is driven by the formation of the highly stable Si-F bond in the resulting trimethylsilyl fluoride byproduct.

Caption: Workflow for nucleophilic 1,1-difluoroethylation.

Protocol: Nucleophilic Addition to an Aldehyde

This protocol describes the addition of TMSCF₂CH₃ to an aldehyde, a common method for creating 1,1-difluoro-2-alkanols.[13]

Materials:

-

Aldehyde substrate (1.0 equiv)

-

(1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) (1.2 equiv)

-

Cesium fluoride (CsF) (0.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried reaction vessel under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv), TMSCF₂CH₃ (1.2 mmol, 1.2 equiv), and CsF (0.1 mmol, 0.1 equiv).

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 18 hours. Note: High temperatures are often required due to the strength of the Si-CF₂R bond.[13]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting product is a silyl-protected alcohol. To deprotect, dissolve the crude residue in THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF, and stir at room temperature for 1-2 hours.

-

After deprotection is complete (monitored by TLC), quench with water, extract with ethyl acetate, and purify by flash column chromatography to yield the final alcohol product.

References

-

Prakash, G. K. S., Mogi, R., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1098-1103. [Link]

-

ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. [Link]

-

Shen, X., & Zhang, C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. Organic Letters, 18(24), 6308-6311. [Link]

-

Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]

-

Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3779-3783. [Link]

-

Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

-

Ball, M., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Tian, Y., et al. (2024). Difluoroethylation Reactions of Organic Compounds. European Journal of Organic Chemistry, 27, e202301199. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. [Link]

-

ResearchGate. (n.d.). Typical methods for the synthesis of 1,1‐difluoroalkenes from 1‐trifluoromethyl alkenes. [Link]

-

RSC Publishing. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Ball, M., et al. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

-

MPG.PuRe. (n.d.). Late-Stage Aromatic C-H Difluoroalkylation and Amination via Arylthianthrenium Salts and 18F-labeling of Peptide via Ruthenium-Mediated Deoxyfluorination. [Link]

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

-

Stenutz. (n.d.). 1,1-difluoroethene. [Link]

- Google Patents. (n.d.). US20020107421A1 - Catalyst and method for producing 1,1-difluoroethane.

-

ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]

-

ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

-

PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

-

ResearchGate. (2023). Regioselective, catalytic 1,1-difluorination of enynes. [Link]

-

eScholarship. (2023). Regioselective, catalytic 1,1-difluorination of enynes. [Link]

-

Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. [Link]

-

PMC. (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. [Link]

-

PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

MDPI. (2020). Selectivity Dependence of 1,1-Difluoro-1-Chloroethane Dehydrohalogenation on the Metal–Support Interaction over SrF 2 Catalyst. [Link]

-

Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

-

Thieme Chemistry. (n.d.). Late-Stage Functionalization of Complex Small Molecules. [Link]

-

Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

PubMed. (n.d.). New electrophilic difluoromethylating reagent. [Link]

-

ACS Publications. (1996). Electrophilic Perfluoroalkylating Agents. [Link]

-

MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

-

RSC Publishing. (n.d.). Recent advances in trifluoroethylation reaction. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychoactif.org [psychoactif.org]

- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. Late-Stage Aromatic C-H Difluoroalkylation and Amination via Arylthianthrenium Salts and 18F-labeling of Peptide via Ruthenium-Mediated Deoxyfluorination :: MPG.PuRe [pure.mpg.de]

- 8. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-Stage Functionalization of Complex Small Molecules - SYNFORM - Thieme Chemistry [thieme.de]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. sioc.cas.cn [sioc.cas.cn]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1,1-Difluoroethyl)-2-iodobenzene